molecular formula C16H17FN2O3S B5963750 N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5963750
M. Wt: 336.4 g/mol
InChI Key: RFTOLVLBDHTCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as FG-4592 and is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. This compound has gained attention for its potential therapeutic applications in treating anemia, chronic kidney disease, and cancer.

Mechanism of Action

FG-4592 works by inhibiting N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide prolyl hydroxylase enzymes, which are responsible for regulating the levels of N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in the body. N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a transcription factor that plays a critical role in regulating oxygen homeostasis in the body. By inhibiting N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide prolyl hydroxylase enzymes, FG-4592 stabilizes N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, leading to increased EPO production and red blood cell production.
Biochemical and Physiological Effects:
FG-4592 has been shown to have several biochemical and physiological effects. It increases EPO production and red blood cell production, leading to an increase in hemoglobin levels. It also has anti-inflammatory effects and has been shown to reduce oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One advantage of using FG-4592 in lab experiments is its specificity for N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide prolyl hydroxylase enzymes, making it a useful tool for studying the role of N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in various biological processes. However, one limitation is that it may not fully replicate the effects of hypoxia in the body, as it only targets a specific pathway involved in hypoxia response.

Future Directions

There are several future directions for the study of FG-4592. One area of interest is its potential use in treating cancer, as it has been shown to inhibit tumor growth in preclinical studies. Another area of interest is its potential use in treating other conditions, such as ischemic heart disease and stroke. Additionally, further research is needed to fully understand the long-term effects of FG-4592 on the body.

Synthesis Methods

FG-4592 is synthesized through a multi-step process that involves the reaction of 2-fluorobenzylamine with 4-methylbenzenesulfonyl chloride to form N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. This compound is then treated with various reagents to obtain the final product.

Scientific Research Applications

FG-4592 has been extensively studied in scientific research for its potential therapeutic applications. It has shown promising results in the treatment of anemia, chronic kidney disease, and cancer. In preclinical studies, FG-4592 has been shown to increase erythropoietin (EPO) production and stimulate red blood cell production, making it a potential treatment for anemia.

properties

IUPAC Name

2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-6-8-14(9-7-12)23(21,22)19(11-16(18)20)10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOLVLBDHTCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.